![molecular formula C26H22N2O2 B2927935 2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide CAS No. 1022401-41-7](/img/structure/B2927935.png)
2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide
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Overview
Description
Compounds like “2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide” belong to a class of organic compounds known as acetamides . Acetamides are characterized by a functional group consisting of an acetyl group (CH3C=O) linked to nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves a series of reactions, including condensation and substitution . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques provide information about the arrangement of atoms within the molecule and the types of chemical bonds present.Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. Various experimental techniques, such as spectroscopy and chromatography, are used to study the reactions of the compound with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined using various analytical techniques .Scientific Research Applications
Synthesis of Novel Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of novel pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The phenylmethoxy and pyridyl groups in particular offer sites for chemical reactions that can introduce new pharmacophores, enhancing the compound’s medicinal chemistry potential .
Pharmacological Research
In pharmacological studies, MFCD03839718 is used to explore the biological effects of phenoxy acetamide derivatives. These studies often focus on the compound’s interactions with various biological targets, which can lead to the discovery of new treatments for diseases. The compound’s ability to bind to different receptors or enzymes makes it a valuable tool in drug discovery .
Chemical Diversity Studies
Researchers utilize this compound to study chemical diversity in medicinal chemistry. By creating a library of derivatives from MFCD03839718, scientists can screen for compounds with desirable biological activities. This approach is crucial for identifying lead compounds in the early stages of drug development .
Material Science Applications
The compound’s unique structure allows for its use in material science, particularly in the development of organic electronic materials. Its aromatic rings and electron-donating groups can contribute to the conductive properties of organic semiconductors .
Analytical Chemistry
In analytical chemistry, MFCD03839718 can be used as a standard or reference compound when calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it ideal for such applications .
Computational Chemistry Modeling
MFCD03839718 is also used in computational chemistry to model interactions with biological targets. Its structure can be used to simulate docking studies and predict how structural changes might affect its binding affinity. This helps in the rational design of more potent and selective drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,2-diphenyl-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-26(24(21-13-6-2-7-14-21)22-15-8-3-9-16-22)28-25-23(17-10-18-27-25)30-19-20-11-4-1-5-12-20/h1-18,24H,19H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPBSRDFGCHSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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